molecular formula C14H14ClN3O2 B2427281 (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentyl 2-chloropyridine-4-carboxylate CAS No. 1808768-52-6

(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentyl 2-chloropyridine-4-carboxylate

Cat. No.: B2427281
CAS No.: 1808768-52-6
M. Wt: 291.74
InChI Key: OCGZFIBJMIIZGW-VXGBXAGGSA-N
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Description

(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentyl 2-chloropyridine-4-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopentyl ring substituted with a pyrazolyl group and a chloropyridine carboxylate moiety, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentyl 2-chloropyridine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopentyl ring, followed by the introduction of the pyrazolyl group through a nucleophilic substitution reaction. The final step involves the esterification of the chloropyridine carboxylic acid with the cyclopentyl pyrazole intermediate under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentyl 2-chloropyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The pyrazolyl group can be oxidized to form corresponding oxides.

    Reduction: The chloropyridine moiety can be reduced to form amines.

    Substitution: The chlorine atom in the pyridine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in chemical synthesis and research.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentyl 2-chloropyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentyl 2-chloropyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolyl group can form hydrogen bonds and π-π interactions with target proteins, while the chloropyridine moiety can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrazol-1-yl)cyclopentyl 2-chloropyridine-4-carboxylate
  • 2-(1H-pyrazol-1-yl)cyclohexyl 2-chloropyridine-4-carboxylate
  • 2-(1H-pyrazol-1-yl)cyclopentyl 2-bromopyridine-4-carboxylate

Uniqueness

Compared to similar compounds, (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentyl 2-chloropyridine-4-carboxylate stands out due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The presence of the chlorine atom in the pyridine ring also provides unique reactivity patterns that can be exploited in chemical synthesis.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[(1R,2R)-2-pyrazol-1-ylcyclopentyl] 2-chloropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c15-13-9-10(5-7-16-13)14(19)20-12-4-1-3-11(12)18-8-2-6-17-18/h2,5-9,11-12H,1,3-4H2/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGZFIBJMIIZGW-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)OC(=O)C2=CC(=NC=C2)Cl)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)OC(=O)C2=CC(=NC=C2)Cl)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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